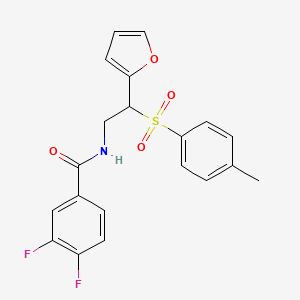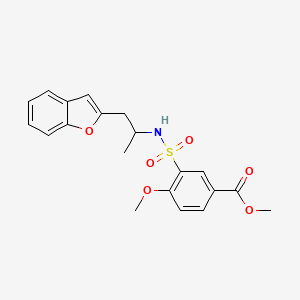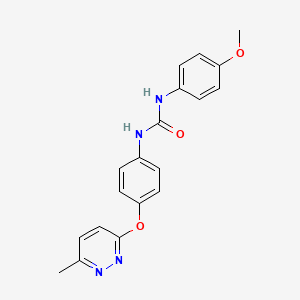
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a bromobenzylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with a bromobenzyl halide in the presence of a base. The reaction is followed by the protection of the amine group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzylamine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the bromobenzyl group may yield benzaldehyde or benzoic acid, while reduction may yield benzylamine. Substitution reactions may result in the formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various derivatives and intermediates in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with biological molecules, making it a useful tool in biochemical research.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylamino moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The cyclohexyl ring and tert-butyl group provide steric hindrance and stability to the compound, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R*,4R*)-4-(3-chlorobenzylamino)-cyclohexylcarbamate
- tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate
- tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)-cyclohexylcarbamate
Uniqueness
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is unique due to the presence of the bromine atom in the bromobenzyl group. This bromine atom can participate in various chemical reactions, providing additional reactivity and versatility compared to similar compounds with different substituents. The combination of the bromobenzyl group with the cyclohexyl ring and tert-butyl carbamate makes this compound a valuable tool in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(3-bromophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGTIIKOHKWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119124 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-65-7 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)


![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)


![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)

